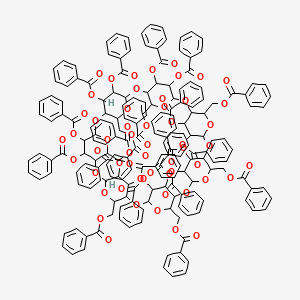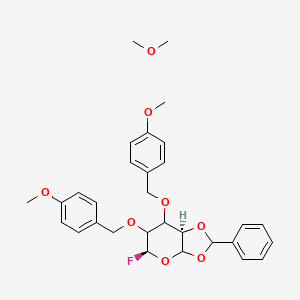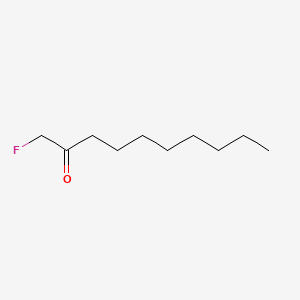![molecular formula C19H37IOSi B13425430 [(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane” involves multiple steps, including the formation of the core structure and subsequent functionalization. Typical reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, it may serve as a probe to study specific biochemical pathways or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.
Mechanism of Action
The mechanism by which “[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane” exerts its effects depends on its molecular structure and the specific biological or chemical context. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other iodinated organic molecules or silane derivatives with comparable structures.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H37IOSi |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C19H37IOSi/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h14-17H,8-13H2,1-7H3/t14-,15-,16?,17+,19-/m0/s1 |
InChI Key |
WQBKETMIJCPEOJ-JZOYZKTQSA-N |
Isomeric SMILES |
C[C@@H](CI)[C@@H]1CCC2[C@]1(CCC[C@H]2O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CI)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
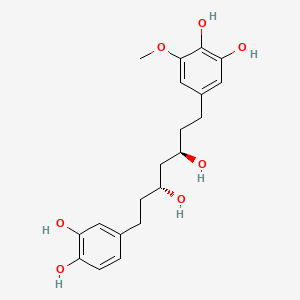
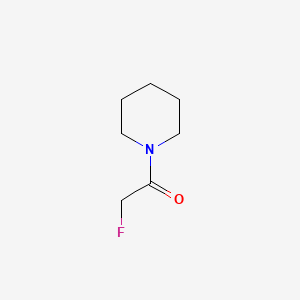
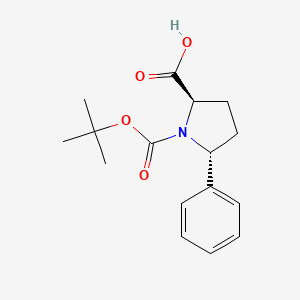
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)
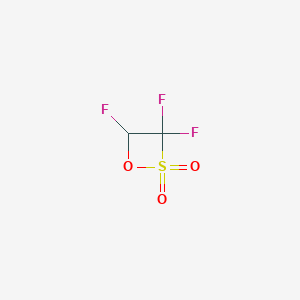

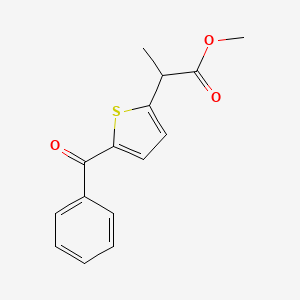
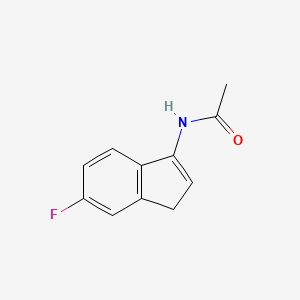
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
